molecular formula C20H13BrClN3OS B13378347 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one

Cat. No.: B13378347
M. Wt: 458.8 g/mol
InChI Key: MGRILQCCJJETAO-PDGQHHTCSA-N
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Description

The compound 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a combination of pyrrole, thiazolidinone, and imine functionalities. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C20H13BrClN3OS

Molecular Weight

458.8 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13BrClN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12-

InChI Key

MGRILQCCJJETAO-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-(4-chlorophenyl)thiosemicarbazide under acidic conditions to form the intermediate 4-bromo-2-(4-chlorophenyl)thiosemicarbazone . This intermediate is then cyclized using chloroacetic acid to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or .

    Reduction: Reduction can be achieved using or .

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting cellular pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparison with Similar Compounds

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Known for their antimicrobial and anticancer activities.

    Pyrrole derivatives: Studied for their anti-inflammatory and antiviral properties.

    Imine compounds: Investigated for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these functionalities, which may result in synergistic effects and enhanced biological activity.

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